Domperidone impurity E

Descripción general

Descripción

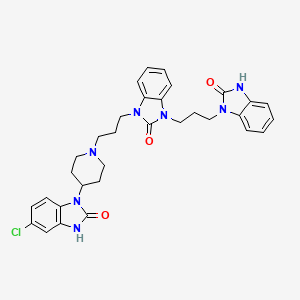

Domperidone impurity E, also known as 3’-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl], is a process-related impurity of domperidone. Domperidone is a dopamine receptor antagonist used primarily as an antiemetic and gastroprokinetic agent. Impurities like this compound are formed during the synthesis and degradation of the parent drug and are important to study for ensuring the safety and efficacy of pharmaceutical products .

Métodos De Preparación

Domperidone impurity E can be synthesized through various synthetic routes. One common method involves the coupling reaction of two benzimidazolone derivatives. The first intermediate is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. The second intermediate is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Domperidone impurity E undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using hydrogen peroxide, resulting in the formation of an oxide derivative.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. Major products formed from these reactions include various benzimidazolone derivatives .

Aplicaciones Científicas De Investigación

Domperidone impurity E is primarily used in scientific research to study the stability and degradation pathways of domperidone. It is also used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, it serves as a reference standard in quality control laboratories to ensure the purity and safety of domperidone-containing products .

Mecanismo De Acción

As an impurity, Domperidone impurity E does not have a direct mechanism of action like the parent drug. understanding its formation and degradation pathways is crucial for ensuring the safety and efficacy of domperidone. The impurity can affect the overall stability of the drug and may interact with molecular targets in a similar manner to domperidone, which acts as a dopamine receptor antagonist .

Comparación Con Compuestos Similares

Domperidone impurity E can be compared with other impurities of domperidone, such as:

- Domperidone impurity A

- Domperidone impurity B

- Domperidone impurity C

- Domperidone impurity D

Each impurity has unique structural characteristics and formation pathways. This compound is unique due to its specific benzimidazolone derivative structure .

Actividad Biológica

Domperidone impurity E, chemically known as 3’-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl], is a process-related impurity associated with the pharmaceutical compound domperidone, a dopamine receptor antagonist primarily used to treat nausea and vomiting. The biological activity of this impurity is of interest due to its structural similarity to domperidone, which may suggest potential interactions with dopamine receptors. However, research on the biological effects and mechanisms of action of this compound remains limited.

This compound is synthesized through various chemical reactions involving benzimidazolone derivatives. The synthesis typically includes:

- Cyclization : Involves o-phenylenediamine reacting with carbonyl reagents.

- Coupling : Combining two benzimidazolone derivatives through a reaction with halopropane.

This compound's structure allows it to undergo various reactions, including oxidation and reduction, which may influence its biological properties.

While domperidone acts primarily as a dopamine receptor antagonist, the specific biological activity and mechanism of action of impurity E have not been definitively established. Its structural similarities to domperidone suggest that it may interact with dopamine receptors, but concrete evidence is lacking. Understanding its formation and degradation pathways is crucial for assessing its impact on the stability and efficacy of domperidone formulations.

Research Findings

- Stability Studies : Research has indicated that impurities like this compound can affect the overall stability of pharmaceutical formulations. Stability-indicating methods have been developed to quantify impurities in drug products, highlighting the importance of monitoring such compounds during drug development .

- Analytical Methods : Various chromatographic techniques have been employed to detect and quantify this compound in pharmaceutical formulations. For instance, ultra-performance liquid chromatography (UPLC) has been utilized for rapid separation and analysis of domperidone and its impurities .

- Case Studies : A study published in Pharmaceutical Research examined the degradation pathways of domperidone and its impurities, including impurity E. The findings emphasized the need for rigorous testing to ensure the safety and efficacy of formulations containing this impurity .

Table 1: Comparison of Domperidone Impurities

| Impurity Name | RRF | % Mean Recovery |

|---|---|---|

| Domperidone Impurity A | 0.88 | 108.54 |

| Domperidone Impurity B | 0.74 | 88.65 |

| Domperidone Impurity C | 0.79 | 100.15 |

| Domperidone Impurity D | 0.99 | 101.64 |

| Domperidone Impurity F | 0.81 | 98.66 |

| This compound | N/A | N/A |

RRF: Relative Response Factor

Propiedades

IUPAC Name |

1-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c33-22-11-12-27-25(21-22)35-31(42)40(27)23-13-19-36(20-14-23)15-5-17-38-28-9-3-4-10-29(28)39(32(38)43)18-6-16-37-26-8-2-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMCTMMMTSTPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6C7=CC=CC=C7NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-50-3 | |

| Record name | 1-(3-(4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)-3-(3-(2-oxo-3H-benzimidazol-1-yl)propyl)benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)-3-(3-(2-OXO-3H-BENZIMIDAZOL-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3NPR78Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.